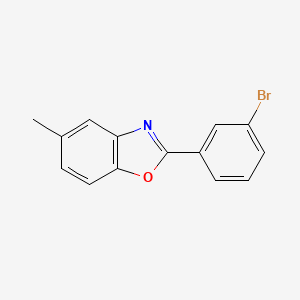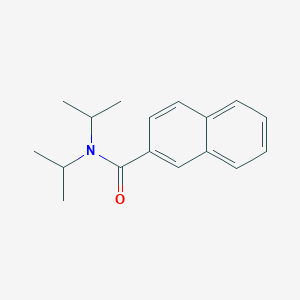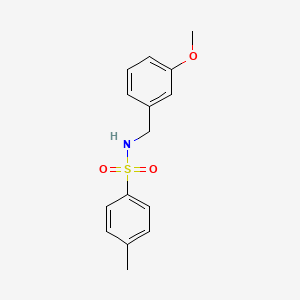![molecular formula C11H8ClFN2S B5854286 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development. In
作用机制
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have minimal toxicity to normal cells and tissues.
实验室实验的优点和局限性
The advantages of using 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. Its chemical structure can be easily modified to improve its pharmacological properties. However, the limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
未来方向
The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential in new therapeutic areas. The compound has shown promising results in cancer and bacterial infections, but its potential in other diseases, such as autoimmune disorders and neurological diseases, needs to be further explored. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the product. The compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. The compound has minimal toxicity to normal cells and tissues and can be easily modified to improve its pharmacological properties. The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods and the exploration of its potential in new therapeutic areas.
合成方法
The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea. The intermediate product is then treated with potassium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
科学研究应用
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antibacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited potent antibacterial activity.
属性
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2S/c12-10-6-9(13)3-2-8(10)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHMZJRCFXCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)